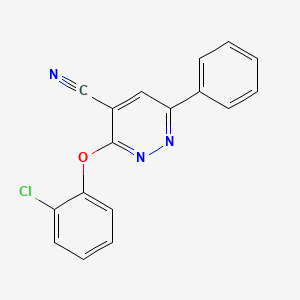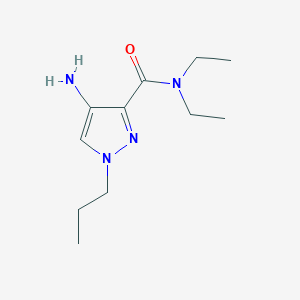
3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in various cellular processes such as apoptosis and beta-amyloid formation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce beta-amyloid formation in the brain. It has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and psychiatric disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, research can be conducted to optimize the synthesis method for improved yields and purity of the compound.
Métodos De Síntesis
The synthesis of 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one has been achieved through various methods. One of the most common methods involves the reaction of 2-chloropropionyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminophenol to form the final product.
Aplicaciones Científicas De Investigación
3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and psychiatric disorders. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit the formation of beta-amyloid plaques. Additionally, it has shown promising results in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
3-(1,3-benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-9(16)15(21)19-7-6-17-14(20)11(19)8-13-18-10-4-2-3-5-12(10)22-13/h2-5,9,11H,6-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHPWMSFHLPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1CC2=NC3=CC=CC=C3O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)
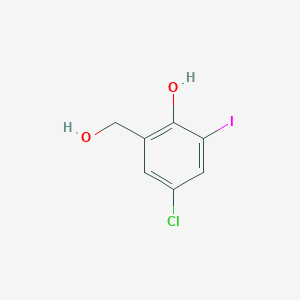
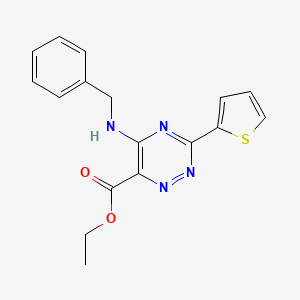
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2895620.png)



![2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2895626.png)
![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)
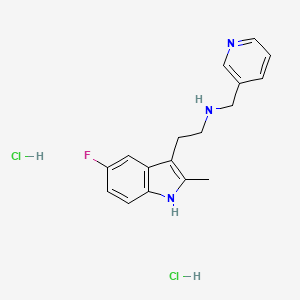
![6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2895631.png)
